8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one
Description
Properties
IUPAC Name |
8-bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-2-3-12-5-7(10)4-8(12)9(13)11-6/h4-6H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWHNWAGXCAWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C=C(C=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one typically involves multiple steps. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azido or thiol-substituted compounds.
Scientific Research Applications
8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one is not well-defined. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
9-Chloro-3,4,6,7-tetrahydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-one
- Molecular Formula : C₁₂H₁₂ClN₂O
- Substituents : Chlorine at position 9, fused indole ring system.
- Key Differences: The indole fusion introduces aromaticity, enhancing π-π stacking interactions in DNA binding, unlike the non-aromatic pyrrolo core of the target compound .
Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate Derivatives
2-Substituted-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines
Target Compound
9-Chloro-3,4,6,7-tetrahydro-2H-[1,4]diazepinoindol-1-one
- Route : Lactamization of ethyl 3-phenylindole-2-carboxylate precursors.
- Yield: Not explicitly reported but inferred to be moderate due to multi-step complexity .
Pyrazolo[1,5-a][1,4]diazepin-4-ones
- Route : Oxirane ring-opening and cyclization of pyrazole-carboxylates with amines.
- Yield : 60–75%, highlighting regioselectivity advantages over traditional bromination methods .
Physicochemical Properties
| Property | 8-Bromo-3-methyl-pyrrolodiazepinone | 9-Chloro-diazepinoindolone | 2-Ethyl-pyrrolodiazepine |
|---|---|---|---|
| Molecular Weight | 243.10 g/mol | 235.70 g/mol | 205.29 g/mol |
| LogP (Predicted) | 1.8–2.2 | 2.5–3.0 | 2.0–2.5 |
| Solubility | Low in H₂O, high in DMSO | Moderate in polar solvents | High in organic solvents |
| Melting Point | Not reported | >200°C (decomposed) | 120–140°C |
| Key Reactivity | Electrophilic Br for substitution | Aromatic chlorination | Grignard adduct formation |
Critical Analysis of Research Findings
- Synthetic Efficiency : The target compound’s synthesis via benzotriazole intermediates (55–81% yield) is superior to multi-step lactamization routes for indole-fused analogues (e.g., Scheme 2 in ).
- Structural Advantages : The methyl group at position 3 may reduce metabolic degradation compared to unsubstituted pyrrolodiazepines, as seen in pharmacokinetic studies of alkylated analogues .
Biological Activity
8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one is a synthetic compound of interest due to its potential pharmacological applications. This article reviews its biological activity based on existing research, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that incorporates a bromine atom and a methyl group. Its chemical formula is with a molecular weight of approximately 338.15 g/mol. The presence of the bromine atom is significant for its biological activity, potentially influencing receptor interactions and metabolic stability.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against several bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Potential : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. It appears to activate caspase pathways and modulate cell cycle progression.
- Neurological Effects : Preliminary research suggests neuroprotective effects in models of neurodegeneration. The compound may influence neurotransmitter systems and exhibit anxiolytic properties.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cytotoxicity in Cancer Cells : In a study involving human breast cancer cells (MCF-7), treatment with the compound at varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Neuroprotection in Animal Models : An animal study assessed the effects of the compound on cognitive function following induced oxidative stress. Results showed improved memory performance and reduced oxidative damage markers in treated groups compared to controls.
Data Tables
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant reduction |
| Antimicrobial | Escherichia coli | 50 | Significant reduction |
| Cytotoxicity | MCF-7 (breast cancer) | 10 - 100 | Dose-dependent viability loss |
| Neuroprotection | Rodent model | N/A | Improved cognitive performance |
Q & A
Q. What are the established synthetic routes for 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one?
- Methodological Answer : The compound can be synthesized via condensation reactions using benzotriazole intermediates. For example, 3-(pyrrol-1-yl)-1-propylamine reacts with (1-hydroxymethyl)benzotriazole in chloroform under acidic conditions (e.g., p-TsOH) to form a benzotriazole-substituted intermediate. Subsequent nucleophilic substitution with Grignard reagents (e.g., brominated alkyl/aryl reagents) introduces the bromo and methyl groups. Purification via silica gel column chromatography (eluent: hexane/EtOAc gradients) yields the final product .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (300 MHz, CDCl₃ with TMS), HRMS (EI+ mode), and elemental analysis . For example:
- ¹H NMR : Key signals include δ 2.27 (s, 3H, CH₃), δ 3.33–4.40 (m, dihydrodiazepine ring protons), and δ 7.28–7.74 (aromatic protons for bromo-substituted groups) .
- HRMS : Theoretical vs. experimental molecular weights (e.g., C₁₄H₁₆BrN₃O: calcd 345.0412, found 345.0408) validate purity .
Advanced Research Questions
Q. How can regioselectivity be controlled during nucleophilic substitution in the synthesis?
- Methodological Answer : Regioselectivity is achieved by optimizing reaction conditions:
- Temperature : Reactions at 0°C favor selective substitution at the benzotriazole site over ring nitrogen .
- Reagent Choice : Grignard reagents (e.g., MeMgBr) selectively target the benzotriazole auxiliary, while NaBH₄ reduces it to hydrogen, enabling modular functionalization .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of Grignard reagents, improving substitution efficiency .
Q. How should researchers address discrepancies in NMR data for structural validation?
- Methodological Answer : Contradictions between experimental and theoretical NMR shifts arise from conformational flexibility or solvent effects. To resolve:
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect ring puckering or tautomerism .
- DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p)) to identify dominant conformers .
- 2D NMR : Employ HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing diastereotopic protons in the tetrahydropyrrolo ring) .
Q. What strategies are recommended for evaluating the compound’s pharmacological potential?
- Methodological Answer : Based on structural analogs (e.g., tetrahydro[1,4]diazepinoindoles):
- In Vitro Assays : Screen for serotonin receptor antagonism (5-HT₂A/₂C) using CHO-K1 cells expressing human receptors .
- Enzyme Inhibition : Test inhibition of prostaglandin synthase via ELISA (IC₅₀ determination) .
- In Vivo Models : Assess anticonvulsant activity in metrazol-induced seizure models (dose range: 10–50 mg/kg, i.p.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
